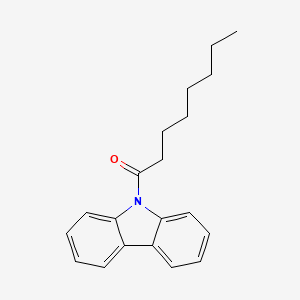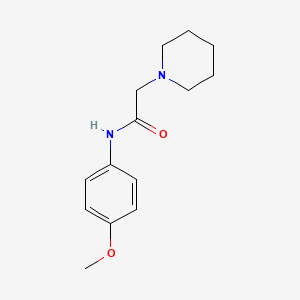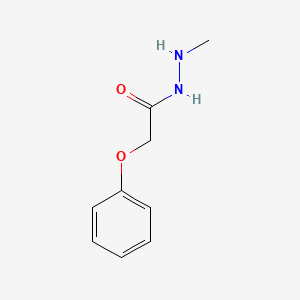
N'-methyl-2-phenoxyacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-methyl-2-phenoxyacetohydrazide is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.208 g/mol . It is known for its unique structure, which includes a phenoxy group attached to an acetohydrazide moiety. This compound is often used in early discovery research due to its potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-2-phenoxyacetohydrazide typically involves the reaction of phenoxyacetic acid with hydrazine hydrate, followed by methylation. The reaction conditions often include:
Phenoxyacetic Acid and Hydrazine Hydrate Reaction: This step is usually carried out in an aqueous or alcoholic medium at elevated temperatures to form phenoxyacetohydrazide.
Methylation: The phenoxyacetohydrazide is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate under basic conditions to yield N’-methyl-2-phenoxyacetohydrazide.
Industrial Production Methods
While specific industrial production methods for N’-methyl-2-phenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N’-methyl-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce a variety of substituted phenoxyacetohydrazides.
科学研究应用
N’-methyl-2-phenoxyacetohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which N’-methyl-2-phenoxyacetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of biochemical processes. Further research is needed to elucidate the exact mechanisms involved.
相似化合物的比较
Similar Compounds
Phenoxyacetic Acid: A precursor in the synthesis of N’-methyl-2-phenoxyacetohydrazide.
Phenoxyacetohydrazide: The intermediate formed before methylation.
Methylhydrazine: A related compound with similar hydrazide functionality.
Uniqueness
N’-methyl-2-phenoxyacetohydrazide is unique due to its specific structure, which combines a phenoxy group with a methylated acetohydrazide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
N'-methyl-2-phenoxyacetohydrazide |
InChI |
InChI=1S/C9H12N2O2/c1-10-11-9(12)7-13-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12) |
InChI 键 |
HOIQPLCLSHEJBJ-UHFFFAOYSA-N |
规范 SMILES |
CNNC(=O)COC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)
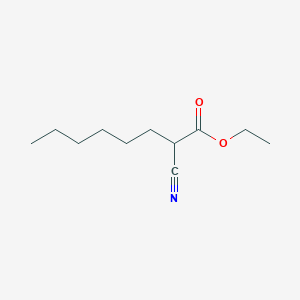




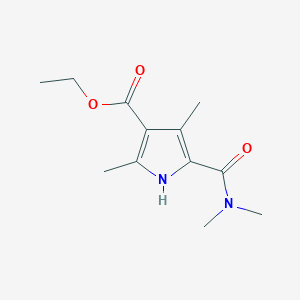

![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)
![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
